An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-Trimethoxyphenyl)piperazine
An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-Trimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3,4,5-Trimethoxyphenyl)piperazine. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of both the piperazine and the 3,4,5-trimethoxyphenyl moieties. The insights and methodologies presented herein are designed to support researchers in the effective synthesis, purification, and analysis of this compound and its derivatives.
Introduction: The Significance of the 2-(3,4,5-Trimethoxyphenyl)piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a substituted phenyl group onto the piperazine ring, creating an arylpiperazine, has been a fruitful strategy in the development of new therapeutic agents.[2] The 3,4,5-trimethoxyphenyl group, a key structural feature of the psychedelic mescaline and the microtubule-destabilizing agent combretastatin, is known to confer unique pharmacological properties.
The specific substitution at the 2-position of the piperazine ring, as in 2-(3,4,5-Trimethoxyphenyl)piperazine, offers a distinct structural motif compared to the more commonly explored 1-substituted arylpiperazines. This substitution pattern introduces a chiral center and a different spatial arrangement of the aryl group relative to the piperazine nitrogens, which can significantly influence receptor binding and overall pharmacological profile. This guide will delve into the key chemical aspects of this promising, yet less-explored, molecule.
Physicochemical Properties
Precise experimental data for 2-(3,4,5-Trimethoxyphenyl)piperazine is not extensively reported in publicly available literature. However, based on the properties of its constituent moieties and related compounds, we can predict its key physicochemical characteristics.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₂₀N₂O₃ | |
| Molecular Weight | 252.31 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on similar 2-arylpiperazines.[3] |
| Melting Point | Not available. Would require experimental determination. | |
| Boiling Point | Not available. Would require experimental determination under vacuum. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | Based on the general solubility of arylpiperazines.[4] |
| pKa | The two nitrogen atoms of the piperazine ring will have distinct pKa values. The nitrogen further from the electron-withdrawing phenyl group (N4) is expected to be more basic. | General knowledge of piperazine chemistry. |
Synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione
-
Rationale: The self-condensation of an amino acid ester is a common method for the synthesis of 2,5-diketopiperazines.[5] In this case, starting with 3,4,5-trimethoxyphenylglycine (or its methyl or ethyl ester) and heating it in a high-boiling solvent like ethylene glycol will drive the cyclization and dimerization to form the desired diketopiperazine.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxyphenylglycine methyl ester (1.0 eq).
-
Add ethylene glycol as the solvent.
-
Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Step 2: Reduction of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione
-
Rationale: The reduction of the two amide carbonyl groups in the diketopiperazine to the corresponding amines can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This will yield the desired 2-(3,4,5-Trimethoxyphenyl)piperazine.
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Analytical Characterization
The structural confirmation of the synthesized 2-(3,4,5-Trimethoxyphenyl)piperazine is crucial. A combination of spectroscopic techniques should be employed for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethoxyphenyl group (two aromatic protons and three methoxy groups) and the piperazine ring. The protons on the piperazine ring will likely appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The presence of rotational isomers due to slow nitrogen inversion and restricted rotation around the C-N bond might lead to broadened or multiple sets of signals at room temperature.[6] Variable temperature NMR studies could be employed to investigate these dynamic processes.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethoxyphenyl ring and the piperazine ring. The three methoxy groups will have characteristic signals around 56 ppm. The aromatic carbons will appear in the range of 100-160 ppm, and the aliphatic carbons of the piperazine ring will be in the upfield region.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[3]
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy will identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretching vibrations for the secondary amines of the piperazine ring (around 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons (around 2800-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹).
-
C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹).
-
Potential Pharmacological Profile and Applications
While specific pharmacological data for 2-(3,4,5-Trimethoxyphenyl)piperazine is scarce, the known activities of arylpiperazines and compounds containing the 3,4,5-trimethoxyphenyl moiety suggest several potential areas of application.
-
Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their CNS activity, often targeting serotonergic and dopaminergic receptors.[7] The 3,4,5-trimethoxyphenyl group is a key pharmacophore in mescaline, a potent 5-HT₂ₐ receptor agonist. Therefore, 2-(3,4,5-Trimethoxyphenyl)piperazine could potentially interact with serotonin receptors and may exhibit psychoactive properties.
-
Anticancer Potential: The 3,4,5-trimethoxyphenyl moiety is present in combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization. Arylpiperazine derivatives have also been investigated for their anticancer properties.[7] The combination of these two pharmacophores in 2-(3,4,5-Trimethoxyphenyl)piperazine makes it a candidate for investigation as a potential anticancer agent.
-
Other Potential Activities: Piperazine derivatives have been explored for a wide range of other therapeutic applications, including as antihistamines, anti-inflammatory agents, and antihypertensives.[8] The unique structure of 2-(3,4,5-Trimethoxyphenyl)piperazine may lead to novel activities in these or other therapeutic areas.
Workflow for Preliminary Pharmacological Evaluation
Sources
- 1. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. swgdrug.org [swgdrug.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
